molecular formula C33H45N5O9 B593789 Ac-Nle-Pro-Nle-Asp-AMC

Ac-Nle-Pro-Nle-Asp-AMC

Cat. No.: B593789
M. Wt: 655.7 g/mol
InChI Key: WPTAROWBMZVECB-CQJMVLFOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated step-by-step, with each amino acid being coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin primarily undergoes hydrolysis when exposed to proteasomes. The caspase-like site of the 26S proteasome cleaves the peptide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC) .

Common Reagents and Conditions

The hydrolysis reaction is typically carried out in a buffered solution at physiological pH. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction conditions often involve incubation at 37°C to mimic physiological conditions .

Major Products Formed

The major product formed from the hydrolysis of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin (AMC), which is fluorescent and can be detected using a fluorometer .

Scientific Research Applications

Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is widely used in scientific research for the following applications:

Mechanism of Action

The mechanism of action of Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin involves its cleavage by the caspase-like site of the 26S proteasome. The proteasome recognizes the peptide sequence and hydrolyzes the peptide bond, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC can be quantified to measure proteasome activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Norleucine-Proline-Norleucine-Aspartic acid-7-amido-4-methylcoumarin is unique in its specificity for the caspase-like site of the 26S proteasome. This specificity makes it particularly valuable for studying the caspase-like activity, which is distinct from the chymotrypsin-like and trypsin-like activities measured by other substrates .

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTAROWBMZVECB-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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